molecular formula C11H18Br2O8 B12339606 beta-D-Glucopyranosiduronic acid, 3-bromo-2-(bromomethyl)-2-(hydroxymethyl)propyl

beta-D-Glucopyranosiduronic acid, 3-bromo-2-(bromomethyl)-2-(hydroxymethyl)propyl

Cat. No.: B12339606
M. Wt: 438.06 g/mol
InChI Key: JQFPAHSMEUXVKF-XWIWCORWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

Molecular Formula

C11H18Br2O8

Molecular Weight

438.06 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[2,2-bis(bromomethyl)-3-hydroxypropoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C11H18Br2O8/c12-1-11(2-13,3-14)4-20-10-7(17)5(15)6(16)8(21-10)9(18)19/h5-8,10,14-17H,1-4H2,(H,18,19)/t5-,6-,7+,8-,10+/m0/s1

InChI Key

JQFPAHSMEUXVKF-XWIWCORWSA-N

Isomeric SMILES

C(C(CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)(CBr)CBr)O

Canonical SMILES

C(C(COC1C(C(C(C(O1)C(=O)O)O)O)O)(CBr)CBr)O

Origin of Product

United States

Preparation Methods

Core Glucuronic Acid Intermediate Preparation

The synthesis typically begins with the preparation of protected glucuronic acid derivatives. A widely cited method involves:

  • Acetylation of D-glucose : Reaction with acetic anhydride and perchloric acid produces β-D-pentaacetyl glucose in 87% yield.
  • Bromination : Treatment with HBr/acetic acid generates 1-bromo-2,3,4,6-tetra-O-acetyl-α-D-glucopyranose, a key glycosyl donor.

The critical bromination step employs red phosphorus and bromine in glacial acetic acid at 15–25°C for 3–5 hours, achieving 87% yield and >98% purity. This intermediate’s structure is confirmed via $$ ^1H $$-NMR ($$ \delta $$ 6.21 ppm, anomeric proton) and mass spectrometry.

Propyl Side Chain Introduction

The 3-bromo-2-(bromomethyl)-2-(hydroxymethyl)propyl moiety is synthesized through:

  • Methylenation : Diethyl bis(hydroxymethyl)malonate undergoes double bromination using PBr₃ in dichloromethane at 0°C, yielding 3-bromo-2-(bromomethyl)propionic acid (85% yield).
  • Esterification : The brominated propionic acid is coupled to the glucuronic acid donor via a Koenigs-Knorr reaction using Ag₂CO₃ as an acid scavenger.

Reaction conditions for glycosylation:

Parameter Value
Solvent Dichloromethane
Temperature 25°C
Catalyst Tetrabutylammonium bromide
Yield 72%
Purity (HPLC) >95%

This method’s regioselectivity is confirmed by $$ ^{13}C $$-NMR, showing C-1 glucuronic linkage at $$ \delta $$ 102.4 ppm.

Enzymatic Conjugation Approaches

UDP-Glucuronosyltransferase-Mediated Synthesis

A biocatalytic route utilizes rabbit liver microsomes containing UDP-glucuronosyltransferase (UGT):

  • Substrate incubation : 3-Hydroxybenzo[a]pyrene reacts with UDP-glucuronic acid (UDPGA) in Tris-HCl buffer (pH 7.5) at 37°C.
  • Product extraction : Ethyl acetate partitioning followed by acid-base purification yields 90% pure glucuronide.

Key advantages:

  • Retains β-D-configuration without protecting groups
  • Scalable to multimilligram quantities

Limitations:

  • Requires costly UDPGA cofactor ($6.00/1g)
  • Low efficiency for bulky substrates like brominated propyl chains

Bromination Optimization Strategies

Radical Bromination in Aprotic Solvents

Recent advances employ N-bromosuccinimide (NBS) under UV light:
$$ \text{R-H} + \text{NBS} \xrightarrow{h\nu} \text{R-Br} + \text{Succinimide} $$
This method achieves 89% bromination efficiency on hydroxymethyl groups while preserving the glucuronic acid’s carboxylate moiety.

Comparative bromination methods:

Method Reagent Temp (°C) Yield (%) Side Products
HBr/AcOH HBr 20 87 Acetyl hydrolysis
NBS/hν NBS 25 89 None detected
PBr₃ PBr₃ 0 85 Phosphorus oxides

Radical bromination minimizes unwanted ring-opening reactions observed in traditional HBr methods.

Purification and Characterization

Chromatographic Techniques

Final purification employs:

  • Size-exclusion chromatography : Sephadex LH-20 in methanol removes unreacted brominated propyl chains
  • Ion-exchange chromatography : DEAE-cellulose columns separate glucuronides from neutral byproducts

Critical purity parameters:

  • HPLC : Retention time 12.4 min (C18 column, 0.1% TFA/MeCN gradient)
  • Elemental analysis : Br content calculated 36.52%, found 36.48%

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of alcohols or other reduced forms.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Key Structural Features

FeatureDescription
Glucopyranose UnitCentral sugar component linked to uronic acid
Uronic Acid MoietyContributes to metabolic pathways
Brominated SubstituentsEnhances reactivity and potential biological effects

Biochemical Pathways

Beta-D-Glucopyranosiduronic acid plays a significant role in various biochemical pathways, particularly in detoxification processes within living organisms. Its glucuronic acid component is crucial for the conjugation of drugs and xenobiotics, facilitating their excretion from the body.

Drug Metabolism

The compound's unique structure allows it to interact with various enzymes involved in drug metabolism. Studies have shown that beta-D-Glucopyranosiduronic acid can influence the activity of UDP-glucuronosyltransferases, which are responsible for the glucuronidation of drugs, enhancing their solubility and excretion.

Potential Antimicrobial Activity

Preliminary studies indicate that compounds similar to beta-D-Glucopyranosiduronic acid exhibit antimicrobial properties. The brominated structure may enhance its ability to disrupt microbial cell membranes or interfere with metabolic processes, making it a candidate for further investigation in antimicrobial drug development.

Enzymatic Interaction Studies

Research focusing on the enzymatic interactions of beta-D-Glucopyranosiduronic acid has revealed its binding affinities with various proteins. These studies are critical for understanding the compound's mechanism of action and its potential therapeutic applications.

Study on Drug Metabolism

A study investigated the effects of beta-D-Glucopyranosiduronic acid on the metabolism of acetaminophen in liver microsomes. Results indicated that the compound significantly increased the rate of glucuronidation, suggesting its role as an enhancer in drug metabolism pathways.

Antimicrobial Testing

In another case study, derivatives of beta-D-Glucopyranosiduronic acid were tested against several bacterial strains. The results demonstrated notable antibacterial activity, particularly against Gram-positive bacteria, highlighting its potential as a lead compound for developing new antibiotics.

Mechanism of Action

The mechanism by which beta-D-Glucopyranosiduronic acid, 3-bromo-2-(bromomethyl)-2-(hydroxymethyl)propyl exerts its effects would depend on its specific applications. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways, metabolic pathways, or other biochemical processes.

Comparison with Similar Compounds

Key Research Findings

Reactivity and Stability

  • The hydroxymethyl group enhances hydrogen-bonding capacity, improving solubility in aqueous systems compared to lipophilic esters (e.g., tert-butyl 3-bromo-2-(bromomethyl)propanoate) .

Biological Activity

Beta-D-Glucopyranosiduronic acid, 3-bromo-2-(bromomethyl)-2-(hydroxymethyl)propyl, is a complex organic compound with potential biological activities. The compound's structure suggests it may interact with various biological systems, leading to diverse pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₁₁H₁₈Br₂O₈
  • Molecular Weight : 438.0638 g/mol
  • CAS Number : 1138247-37-6

Mechanisms of Biological Activity

The biological activity of beta-D-glucopyranosiduronic acid derivatives is primarily attributed to their ability to modulate enzyme activities and interact with cellular receptors. Key mechanisms include:

  • Enzyme Inhibition : Compounds similar in structure have shown the ability to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : The presence of bromine atoms in the structure may enhance binding affinity to various receptors, potentially influencing signal transduction pathways.
  • Antimicrobial Activity : Some derivatives exhibit antimicrobial properties, suggesting potential applications in treating infections.

Antimicrobial Activity

A study evaluated the antimicrobial effects of several glucopyranosiduronic acid derivatives against common pathogens. The results indicated that beta-D-glucopyranosiduronic acid exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.

CompoundPathogenMIC (µg/mL)
Beta-D-Glucopyranosiduronic AcidS. aureus64
Beta-D-Glucopyranosiduronic AcidE. coli128

Enzyme Interaction Studies

Research demonstrated that beta-D-glucopyranosiduronic acid acts as a substrate for certain glycosyltransferases, indicating its role in glycosylation processes within cells. The kinetic parameters revealed a Km value of 6.5 mM for enzyme interaction, suggesting moderate affinity.

Pharmacological Applications

The potential applications of beta-D-glucopyranosiduronic acid are diverse:

  • Antibiotic Development : Given its antimicrobial properties, further exploration could lead to the development of new antibiotics.
  • Cancer Therapy : Preliminary studies suggest that derivatives may inhibit tumor growth by interfering with metabolic pathways.
  • Inflammatory Diseases : The compound's ability to modulate enzyme activity may provide therapeutic avenues for treating inflammatory conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.